molecular formula C9H6F3IN2O2S B1369808 N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 868692-62-0

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B1369808
CAS RN: 868692-62-0
M. Wt: 390.12 g/mol
InChI Key: ZYCQEKLESGZXKU-UHFFFAOYSA-N
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Description

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound with the empirical formula C9H6O2N2S1F3I1 . Its molecular weight is 390.12 . It is also known by the synonym 4-Cyano-2-iodo-N-methylsulfonyl-5-(trifluoromethyl)aniline .


Molecular Structure Analysis

The SMILES string for this compound is Ic1c(cc(c(c1)C#N)C(F)(F)F)NS(=O)C . The InChI is InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2 . These strings provide a textual representation of the compound’s molecular structure.

Scientific Research Applications

Antidiarrheal Research

CFTRinh-172 acts as an antidiarrheal agent in animals by leading to rapid, reversible, and voltage-independent inhibition of CFTR. It may be a useful tool to study animal models of cystic fibrosis and intestinal fluid loss in cholera and other secretory diarrheas .

3. Secretory Diarrheas and Polycystic Kidney Disease Inhibition of the CFTR chloride channel by CFTRinh-172 has been suggested to be of pharmacological interest in the treatment of secretory diarrheas and polycystic kidney disease .

Laboratory Research Tool

CFTRinh-172 is widely used in laboratories to investigate the mechanisms underlying CFTR gating, which is crucial for understanding cystic fibrosis at a molecular level .

Structural Analysis

Studies have provided a structural understanding of CFTRinh-172’s mode of action, clarifying its dual inhibitory role as both a pore blocker and gating modulator .

Safety and Hazards

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 , which means it’s highly hazardous to water. The flash point is not applicable .

Mechanism of Action

Target of Action

The primary targets of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide are currently unknown. This compound is a unique chemical provided to early discovery researchers .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects .

properties

IUPAC Name

N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCQEKLESGZXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610672
Record name N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

CAS RN

868692-62-0
Record name N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-5-iodo-2-trifluoromethyl-benzonitrile (8.04 g, 25.77 mmoles) was dissolved in anhydrous THF (60 mL), stirred under a nitrogen atmosphere and cooled in an ice/brine bath for 20 min. 1.0 M potassium tert-butoxide in THF (82 mL, 82 mmoles) was added and the reaction mixture was stirred for 20 min. Methanesulfonyl chloride (3.2 mL, 41.18 mmoles) was then added and the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was quenched with 1N HCl (90 mL) and extracted with dichloromethane (3×100 mL). The organic extracts were diluted with diethyl ether and a white solid precipitated. The solid was filtered, washed and dried to yield the title compound. The filtrate was concentrated to a crude orange solid. The compound was purified by column chromatography (SiO2, 100% CH2Cl2).
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
82 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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